molecular formula C8H13NO4S B11566742 Prop-2-en-1-yl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Prop-2-en-1-yl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate

Cat. No.: B11566742
M. Wt: 219.26 g/mol
InChI Key: UYKWSFLUBOWZBT-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMATE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a carbamate functional group, which is further linked to a thiolane ring with a dioxo substitution. The presence of these functional groups and the specific arrangement of atoms contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMATE typically involves the following steps:

    Formation of the Prop-2-en-1-yl Group: This can be achieved through the reaction of an appropriate alkene precursor with a suitable reagent to introduce the prop-2-en-1-yl moiety.

    Introduction of the Carbamate Group: The carbamate functional group can be introduced by reacting an amine with a carbonyl compound, such as phosgene or a carbonate ester, under controlled conditions.

    Attachment of the Thiolane Ring: The thiolane ring with a dioxo substitution can be synthesized separately and then coupled with the carbamate intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of PROP-2-EN-1-YL N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMATE may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Purification and Isolation: Employing techniques like distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbamate or thiolane moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with modified functional groups.

    Substitution Products: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

PROP-2-EN-1-YL N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

PROP-2-EN-1-YL N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMATE can be compared with other similar compounds to highlight its uniqueness:

    N-(Prop-2-en-1-yl)acetamide: Similar in structure but lacks the thiolane ring and dioxo substitution, resulting in different chemical properties and reactivity.

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Contains a piperidine ring instead of a carbamate group, leading to distinct biological activities and applications.

    Indole Derivatives: While indole derivatives share some structural similarities, they possess different functional groups and exhibit diverse biological activities.

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

prop-2-enyl N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C8H13NO4S/c1-2-4-13-8(10)9-7-3-5-14(11,12)6-7/h2,7H,1,3-6H2,(H,9,10)

InChI Key

UYKWSFLUBOWZBT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

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